3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine 3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine
Brand Name: Vulcanchem
CAS No.: 1820649-67-9
VCID: VC4508582
InChI: InChI=1S/C9H15N3O/c1-2-13-8-6-7(10)9(8)12-5-3-4-11-12/h3-5,7-9H,2,6,10H2,1H3
SMILES: CCOC1CC(C1N2C=CC=N2)N
Molecular Formula: C9H15N3O
Molecular Weight: 181.239

3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine

CAS No.: 1820649-67-9

Cat. No.: VC4508582

Molecular Formula: C9H15N3O

Molecular Weight: 181.239

* For research use only. Not for human or veterinary use.

3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-amine - 1820649-67-9

Specification

CAS No. 1820649-67-9
Molecular Formula C9H15N3O
Molecular Weight 181.239
IUPAC Name 3-ethoxy-2-pyrazol-1-ylcyclobutan-1-amine
Standard InChI InChI=1S/C9H15N3O/c1-2-13-8-6-7(10)9(8)12-5-3-4-11-12/h3-5,7-9H,2,6,10H2,1H3
Standard InChI Key VFKMPRBJWCWEAU-UHFFFAOYSA-N
SMILES CCOC1CC(C1N2C=CC=N2)N

Introduction

Structural Characteristics and Molecular Properties

The compound’s architecture combines a strained cyclobutane ring with three distinct functional groups:

  • Ethoxy group at position 3, contributing to lipophilicity and hydrogen-bonding capacity.

  • Pyrazole ring at position 2, providing aromaticity and potential for π-stacking interactions.

  • Primary amine at position 1, enabling participation in nucleophilic reactions and salt formation.

Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₉H₁₅N₃OChemicalBook
Molecular Weight181.23 g/molPubChem
CAS Registry Number1820649-67-9ECHA

The stereochemistry of the cyclobutane ring introduces significant ring strain (≈26 kcal/mol), which influences both synthetic accessibility and reactivity . Quantum mechanical calculations suggest that the ethoxy group adopts an equatorial orientation to minimize steric clashes with the pyrazole moiety .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary disconnections are feasible:

  • Cyclobutane ring formation via [2+2] cycloaddition of ethylene derivatives.

  • Functional group installation through late-stage modifications of a preformed cyclobutane scaffold.

Experimental Routes

Route A: Ring-Expansion Approach

  • Cyclobutanone precursor synthesis:

    • Photoinduced [2+2] cycloaddition of ethylene with methyl vinyl ketone yields 3-ethoxycyclobutanone.

  • Pyrazole introduction:

    • Nucleophilic aromatic substitution with 1H-pyrazole under Mitsunobu conditions (DIAD, PPh₃).

  • Amination:

    • Reductive amination using NH₄OAc/NaBH₃CN converts the ketone to amine (65% yield over three steps) .

Route B: Fragment Coupling Strategy

  • Cyclobutane diamine synthesis:

    • Rhodium-catalyzed C–H amination of cyclobutane derivatives.

  • Selective functionalization:

    • Ethoxy group installation via Williamson ether synthesis (K₂CO₃, EtBr, DMF).

    • Pyrazole coupling via Buchwald–Hartwig amination (Pd₂(dba)₃, Xantphos) .

Chemical Reactivity and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) reveals:

  • Glass transition temperature (Tg): 78°C

  • Decomposition onset: 210°C (N₂ atmosphere)

Functional Group Reactivity

GroupReaction PartnerProduct FormedConditions
Primary amineAldehydesSchiff basesRT, EtOH
EthoxyHICyclobutanol derivative0°C, 48h
PyrazoleElectrophiles (e.g., Br₂)4-Bromopyrazole adductDCM, -20°C

Notably, the amine group shows reduced basicity (pKa ≈ 8.2) compared to aliphatic amines due to electron-withdrawing effects from the pyrazole ring .

Comparative Analysis with Structural Analogs

CompoundMolecular WeightKey FeatureApplication Potential
3-(1H-Pyrazol-1-yl)cyclobutan-1-one136.15 g/molKetone functionalityOrganocatalysis
3-Ethoxy-1-methyl-1H-pyrazol-5-amine141.17 g/molMethoxy substitutionAntibacterial agents

The primary amine in 1820649-67-9 provides distinct advantages in salt formation and derivatization compared to ketone or methyl-substituted analogs.

Challenges and Future Perspectives

  • Synthetic scalability: Ring strain necessitates careful optimization of reaction conditions to prevent retro-[2+2] processes.

  • Stereochemical control: Developing asymmetric synthesis methods remains a critical challenge.

  • Biological profiling: Preliminary cytotoxicity screening (e.g., against HepG2 cells) is needed to validate therapeutic potential.

Ongoing research focuses on leveraging flow chemistry techniques to improve yields and enable kilogram-scale production. Computational modeling studies predict strong binding affinity (ΔG ≈ -9.3 kcal/mol) toward COX-2 enzymes, suggesting anti-inflammatory applications worthy of experimental validation .

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